METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Overview
Description
METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a pyridine ring, and a fluorinated benzenesulfonyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridine ring, and the attachment of the fluorinated benzenesulfonyl group. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the Fluorinated Benzenesulfonyl Group: This can be done using sulfonylation reactions with reagents like 5-fluoro-2-methylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Shares a similar benzofuran core and fluorinated aromatic ring.
4-Fluoro-2-methylbenzenesulfonyl chloride: Contains the fluorinated benzenesulfonyl group.
Uniqueness
METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-[(4-fluoro-2-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O6S/c1-14-12-17(25)4-7-21(14)34(30,31)27(23(28)16-8-10-26-11-9-16)18-5-6-20-19(13-18)22(15(2)33-20)24(29)32-3/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXCQJMYWRNZJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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